1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide
Description
1-[5-(2H-1,3-Benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure combining a benzodioxole moiety, a pyridopyrimidine core, and a piperidine carboxamide group, which contribute to its diverse chemical properties and biological activities.
Properties
Molecular Formula |
C20H19N5O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[5-(1,3-benzodioxol-5-yl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H19N5O4/c21-17(26)11-4-7-25(8-5-11)20-23-18-16(19(27)24-20)13(3-6-22-18)12-1-2-14-15(9-12)29-10-28-14/h1-3,6,9,11H,4-5,7-8,10H2,(H2,21,26)(H,22,23,24,27) |
InChI Key |
XAPTXUAVIHUNFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the pyridopyrimidine core, and the final coupling with the piperidine carboxamide group. Key steps may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of Pyridopyrimidine Core: This involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.
Coupling with Piperidine Carboxamide: The final step involves the coupling of the pyridopyrimidine intermediate with piperidine-4-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridopyrimidine core can be reduced under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Reduced pyridopyrimidine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyridopyrimidine core could inhibit specific pathways involved in cell proliferation or survival. The exact molecular targets and pathways would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Similar Compounds
1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide: shares structural similarities with other benzodioxole and pyridopyrimidine derivatives, such as:
Uniqueness
The uniqueness of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide lies in its combined structural features, which confer distinct chemical properties and potential biological activities not observed in simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
